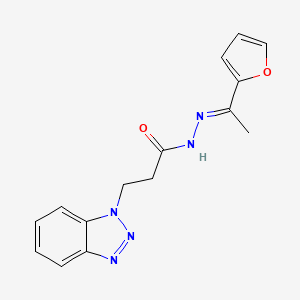
3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-furyl)ethylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzotriazole ring, a furan ring, and a hydrazide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide typically involves the following steps:
Formation of the Benzotriazole Ring: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Formation of the Hydrazide Group: This involves the reaction of an appropriate acid chloride with hydrazine.
Condensation Reaction: The final step involves the condensation of the benzotriazole derivative with the hydrazide in the presence of a furan aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzotriazole and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxides of the benzotriazole and furan rings.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide involves its interaction with specific molecular targets. The benzotriazole ring can interact with metal ions, making it a potential ligand for metal complexes. The hydrazide group can form hydrogen bonds and interact with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-thienyl)ethylidene)propanohydrazide: Similar structure but with a thiophene ring instead of a furan ring.
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-pyridyl)ethylidene)propanohydrazide: Contains a pyridine ring instead of a furan ring.
Uniqueness
What sets 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide apart is its unique combination of a benzotriazole ring, a furan ring, and a hydrazide group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
612047-70-8 |
|---|---|
Molecular Formula |
C15H15N5O2 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-1-(furan-2-yl)ethylideneamino]propanamide |
InChI |
InChI=1S/C15H15N5O2/c1-11(14-7-4-10-22-14)16-18-15(21)8-9-20-13-6-3-2-5-12(13)17-19-20/h2-7,10H,8-9H2,1H3,(H,18,21)/b16-11+ |
InChI Key |
JKHCODLGWJBVLA-LFIBNONCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=CO3 |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{(1E)-N-[2-(piperazin-1-yl)ethyl]ethanimidoyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11645800.png)
![N-(2-methylpropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B11645801.png)
![N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B11645807.png)

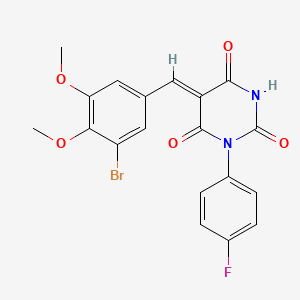
![1-(4-methylphenyl)-N-[(1E)-4-(4-methylphenyl)phthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine](/img/structure/B11645824.png)
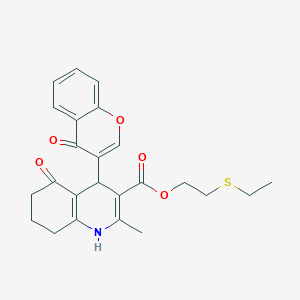
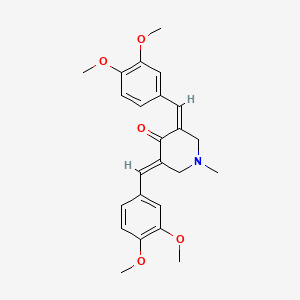
![Ethyl 6-ethyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645838.png)

![3-(4-Methoxyphenyl)-2-(phenethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11645843.png)
![2-ethoxyethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11645857.png)
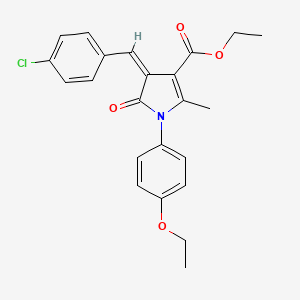
![2,7,7-Trimethyl-5-oxo-4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11645860.png)
